N-Boc-L-tyrosine allyl ester
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Overview
Description
N-Boc-L-tyrosine allyl ester: is a derivative of the amino acid tyrosine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxyl group is esterified with an allyl group. This compound is commonly used in peptide synthesis and serves as a building block for more complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Protection of the Amino Group: The amino group of L-tyrosine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate or triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at room temperature.
Esterification of the Carboxyl Group: The carboxyl group of the Boc-protected L-tyrosine is then esterified with allyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). This reaction also occurs in an organic solvent like dichloromethane.
Industrial Production Methods: Industrial production of N-Boc-L-tyrosine allyl ester follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents. The allyl ester can be cleaved using palladium-catalyzed hydrogenation or treatment with tetrakis(triphenylphosphine)palladium(0) and a nucleophile like morpholine.
Substitution Reactions: The allyl group can undergo substitution reactions, such as allylic substitution with nucleophiles in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: The phenolic hydroxyl group of tyrosine can undergo oxidation to form quinones or reduction to form catechols.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, hydrochloric acid, palladium catalysts.
Substitution: Palladium catalysts, nucleophiles like morpholine.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products:
Deprotection: L-tyrosine or its derivatives.
Substitution: Substituted tyrosine derivatives.
Oxidation: Quinones.
Reduction: Catechols.
Scientific Research Applications
Chemistry: N-Boc-L-tyrosine allyl ester is used as a building block in the synthesis of peptides and other complex molecules. Its stability and reactivity make it suitable for various organic transformations.
Biology and Medicine: This compound is used in the development of peptide-based drugs and as a precursor for the synthesis of bioactive molecules. It is also employed in the study of enzyme-substrate interactions and protein modifications.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs) and as an intermediate in the production of various drugs.
Mechanism of Action
The mechanism of action of N-Boc-L-tyrosine allyl ester involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during synthesis, while the allyl ester group can be selectively removed to reveal the carboxyl group for further reactions. This selective protection and deprotection allow for precise control over the synthesis of complex molecules.
Comparison with Similar Compounds
N-Boc-L-tyrosine methyl ester: Similar in structure but with a methyl ester instead of an allyl ester.
N-Boc-L-tyrosine ethyl ester: Similar in structure but with an ethyl ester instead of an allyl ester.
N-Boc-L-tyrosine benzyl ester: Similar in structure but with a benzyl ester instead of an allyl ester.
Uniqueness: N-Boc-L-tyrosine allyl ester is unique due to the presence of the allyl ester group, which provides additional reactivity and versatility in synthetic applications. The allyl group can undergo various reactions, such as allylic substitution and metathesis, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
prop-2-enyl (2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-5-10-22-15(20)14(18-16(21)23-17(2,3)4)11-12-6-8-13(19)9-7-12/h5-9,14,19H,1,10-11H2,2-4H3,(H,18,21)/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVFRDBRLABXHF-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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